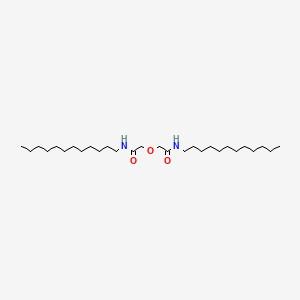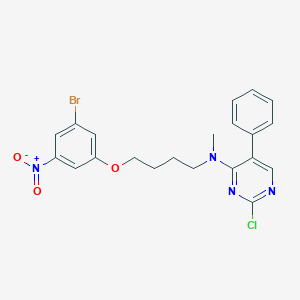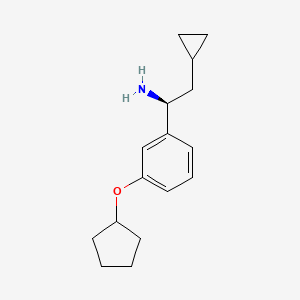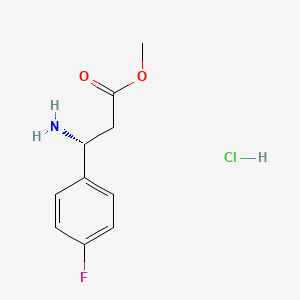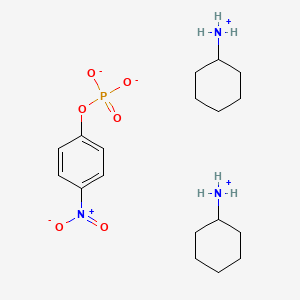
4-Nitrophenylphosphatebis(cyclohexylammonium)salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is a chemical compound widely used as a substrate in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA). It is known for its high sensitivity and is often used with alkaline phosphatase systems. The compound has the molecular formula C6H4NO6P · (C6H11NH3+)2 and a molecular weight of 417.44 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt typically involves the reaction of 4-nitrophenyl phosphate with cyclohexylamine. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a pH of around 10.4 using a glycine buffer that contains magnesium chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenylphosphatebis(cyclohexylammonium)salt primarily undergoes hydrolysis reactions. In the presence of alkaline phosphatase, it is hydrolyzed to produce 4-nitrophenol and inorganic phosphate. This reaction is commonly used in ELISA procedures to generate a yellow-colored product that can be measured spectrophotometrically at 405 nm .
Common Reagents and Conditions
Reagents: Alkaline phosphatase, glycine buffer, magnesium chloride, zinc chloride.
Conditions: pH 10.4, room temperature, incubation in the dark for 30 minutes .Major Products
The major product formed from the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .
Applications De Recherche Scientifique
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is extensively used in scientific research, particularly in the following areas:
Chemistry: As a substrate in enzyme assays to study the activity of phosphatases.
Biology: In ELISA procedures to detect the presence of specific antigens or antibodies.
Medicine: In diagnostic assays to measure enzyme activity in clinical samples.
Industry: In quality control processes to ensure the activity of enzyme preparations
Mécanisme D'action
The mechanism of action of 4-Nitrophenylphosphatebis(cyclohexylammonium)salt involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the removal of the phosphate group from the compound, resulting in the formation of 4-nitrophenol and inorganic phosphate. The reaction proceeds through the formation of a phosphoenzyme intermediate, which is then hydrolyzed to release the products .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl phosphate: A similar compound used as a substrate in enzyme assays.
p-Nitrophenyl phosphate: Another substrate for alkaline phosphatase with similar applications
Uniqueness
4-Nitrophenylphosphatebis(cyclohexylammonium)salt is unique due to its high sensitivity and specificity in enzyme assays. Its ability to produce a yellow-colored product that can be easily measured spectrophotometrically makes it a preferred choice in various biochemical applications .
Propriétés
Formule moléculaire |
C18H32N3O6P |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
cyclohexylazanium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.2C6H13N/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*7-6-4-2-1-3-5-6/h1-4H,(H2,10,11,12);2*6H,1-5,7H2 |
Clé InChI |
KXNNUYCXODNFBD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


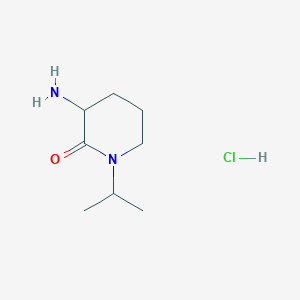

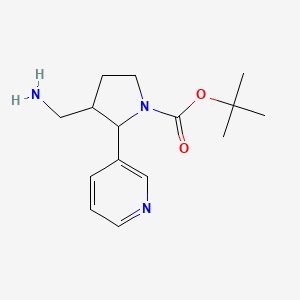
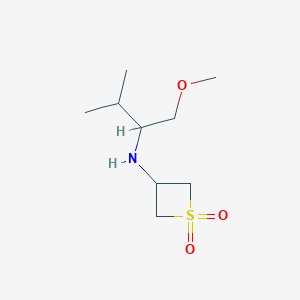
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)

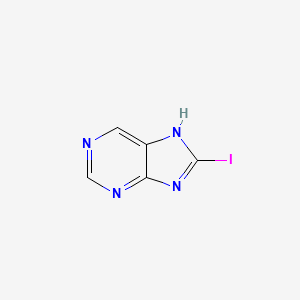
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)
